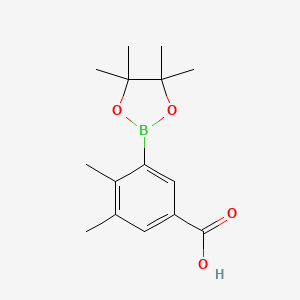

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Vue d'ensemble

Description

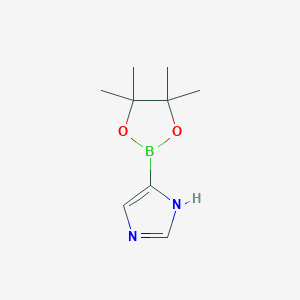

The compound “3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical with the molecular formula C11H19BN2O2 . It is also known as 3,5-Dimethylpyrazole-4-boronic acid pinacol ester . Another related compound is “Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate” with the molecular formula C16H21BO6 .

Synthesis Analysis

The synthesis of these types of compounds often involves substitution reactions . For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is obtained through two substitution reactions .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the compound (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives have been extensively studied in the synthesis of boric acid ester intermediates with benzene rings. For instance, compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been obtained through multi-step substitution reactions, and their structures confirmed using various spectroscopic techniques and single crystal X-ray diffraction (Huang et al., 2021). Additionally, density functional theory (DFT) has been employed to calculate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Application in Fluorescent Probes

The compound has found use in the development of fluorescent probes. For instance, a novel near-infrared fluorescence off-on probe, incorporating a derivative of this compound, has been developed for detecting benzoyl peroxide in samples and for fluorescence imaging in living cells and zebrafish (Tian et al., 2017). Additionally, boronic ester-based fluorescent prochelators have been designed that show a fluorescence response to a variety of transition metal ions only after reaction with hydrogen peroxide, using derivatives of this compound (Hyman & Franz, 2012).

Biotransformation Studies

In biotransformation research, compounds related to this compound have been used. For example, Beauveria sulfurescens ATCC 7159 was employed in the fermentative transformation of gallic acid, yielding metabolites potentially useful for pharmacological and toxicological studies (Hsu et al., 2007).

Crystal Structure and Magnetic Properties

The compound's derivatives have been examined for their crystal structures and magnetic properties. For example, the study of p-(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)benzoic acid and its alkali metal salts revealed insights into dimer structures and magnetic susceptibility data, highlighting the interaction dynamics in these compounds (Inoue & Iwamura, 1993).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds are known to be involved in the suzuki-miyaura coupling reaction .

Mode of Action

It is known that similar compounds can participate in borylation reactions . In these reactions, the compound interacts with its targets (usually organic substrates) to form boronate esters .

Biochemical Pathways

It is known that similar compounds can participate in various organic synthesis reactions, such as the suzuki-miyaura coupling reaction .

Result of Action

It is known that similar compounds can participate in various organic synthesis reactions, leading to the formation of new organic compounds .

Action Environment

It is known that similar compounds are usually stored under inert gas and in a cool, dry place to maintain their stability .

Propriétés

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-9-7-11(13(17)18)8-12(10(9)2)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWPYBXTTPJEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)